5-Chloro-2,4-difluoro-6-methoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

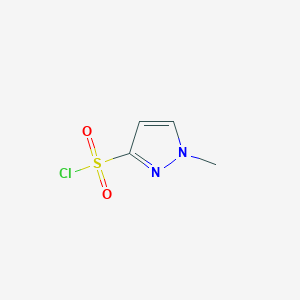

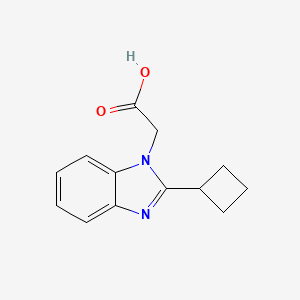

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It has an average mass of 180.540 Da and a mono-isotopic mass of 179.990204 Da .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is represented by the SMILES string: COc1c(c(nc(n1)F)F)Cl . This indicates that the molecule contains a pyrimidine ring with chlorine, fluorine, and methoxy substituents.Physical And Chemical Properties Analysis

5-Chloro-2,4-difluoro-6-methoxypyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 269.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 117.0±30.1 °C .Wissenschaftliche Forschungsanwendungen

Application Summary

5-Chloro-2,4,6-trifluoropyrimidine, a compound structurally similar to 5-Chloro-2,4-difluoro-6-methoxypyrimidine, has been used as a core scaffold for the synthesis of functionalized pyrimidine systems . Pyrimidine derivatives are of great importance to the life-science industries, and there is a need for efficient synthetic methodology that allows the synthesis of polysubstituted pyrimidine derivatives .

Pharmacological Applications

Application Summary

Diazine alkaloids, including pyrimidines, are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications . Pyrimidine derivatives are reported to exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Method of Application

The synthesis of these pyrimidine derivatives involves various synthetic approaches, including the use of different substituents and fused systems . These methods have been applied in preparing selected FDA approved drugs with pyrimidine as a central unit .

Results and Outcomes

Pyrimidine derivatives have been broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Agrochemical Applications

Application Summary

Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to “5-Chloro-2,4-difluoro-6-methoxypyrimidine”, have been used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .

Method of Application

The synthesis of these TFMP derivatives involves various synthetic approaches . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as intermediates for the synthesis of several crop-protection products .

Results and Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds have been effective in protecting crops from pests .

For instance, they are used in the modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-2,4-difluoro-6-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHGWCOMBBTXLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545453 |

Source

|

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

CAS RN |

27265-89-0 |

Source

|

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)

![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)

![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)